(2S)-1-methylpyrrolidine-2-carbaldehyde
Description
(2S)-1-Methylpyrrolidine-2-carbaldehyde is a chiral pyrrolidine derivative characterized by a methyl group at the nitrogen atom and an aldehyde functional group at the C2 position. The (2S) stereochemistry imparts enantioselective properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Its aldehyde group enables participation in condensation reactions (e.g., formation of imines or Schiff bases), while the pyrrolidine ring provides rigidity and stereochemical control. Though direct synthesis data for this compound are absent in the provided evidence, analogous pyrrolidine derivatives highlight its structural and functional significance .
Properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706977 | |
| Record name | (2S)-1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852324-29-9 | |
| Record name | (2S)-1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-1-methylpyrrolidine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, which significantly influences its biological interactions. The stereochemistry of the molecule plays a crucial role in its activity, as chirality can affect binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential role in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate various biological functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Data Table: Biological Activities of this compound
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotective Effects
In a murine model of neurodegeneration, this compound demonstrated protective effects on neuronal cells exposed to neurotoxic agents. The compound was found to modulate glutamate receptors, reducing excitotoxicity and cell death.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound is still under investigation. Initial studies suggest moderate absorption and distribution characteristics, with further research needed to elucidate its metabolism and excretion pathways. Safety assessments indicate low toxicity at therapeutic doses, but comprehensive toxicological studies are required.
Comparison with Similar Compounds
(S)-(1-Allylpyrrolidine-2-yl)methanamine
Structure : Features a pyrrolidine ring with an allyl group at N1 and an amine (-NH2) at C2.
Synthesis : Produced via DIBAL-H reduction of (S)-1-Allylpyrrolidine-2-carboxamide, yielding 72% as a yellowish oil .
Functional Differences :
- Aldehyde vs. Amine : The aldehyde in the target compound offers electrophilic reactivity, whereas the amine in (S)-(1-Allylpyrrolidine-2-yl)methanamine serves as a nucleophile or ligand.
- Applications: The allyl group may enhance solubility in nonpolar solvents, while the methyl group in the target compound could improve metabolic stability in drug design.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Structure : Contains a ketone (C5) and carboxylic acid (C3) on the pyrrolidine ring.
Key Data : CAS 42346-68-9; EC 255-765-5; 100% purity .
Functional Differences :
- Reactivity : The carboxylic acid and ketone groups increase polarity and hydrogen-bonding capacity, contrasting with the aldehyde’s electrophilicity.
- Applications : Likely used in peptide mimetics or metal coordination, whereas the target compound’s aldehyde is suited for dynamic covalent chemistry.
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide
Structure: A carboxamide derivative with a bulky hydroxydiphenylmethyl group. Safety Notes: Requires stringent handling protocols due to undefined hazards . Functional Differences:
- Steric Effects : The bulky substituent may hinder reactivity but enhance chiral recognition in catalysis.
- Applications: Potential use as a chiral auxiliary or in enantioselective synthesis, whereas the target compound’s simpler structure allows broader synthetic versatility.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Aldehyde-containing pyrrolidines (e.g., the target compound) are more reactive toward nucleophiles than amine or carboxamide analogs, enabling rapid scaffold diversification .
- Safety Considerations : Aldehydes generally require stricter handling than carboxylic acids or carboxamides due to higher volatility and irritancy .
- Chirality Impact : The (2S) configuration in the target compound and its analogs is critical for enantioselective applications, as demonstrated by the use of DIBAL-H in stereoretentive reductions .
Notes
- Safety : Aldehydes demand precautions (e.g., fume hoods, PPE) to mitigate exposure risks, as highlighted in SDS guidelines for related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
